2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid 2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC1006651
InChI: InChI=1S/C17H22N2O4/c1-11(20)19(2)13-9-7-12(8-10-13)18-16(21)14-5-3-4-6-15(14)17(22)23/h7-10,14-15H,3-6H2,1-2H3,(H,18,21)(H,22,23)/t14-,15+/m1/s1
SMILES: CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid

CAS No.:

Cat. No.: VC1006651

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid -

Specification

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name (1S,2R)-2-[[4-[acetyl(methyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C17H22N2O4/c1-11(20)19(2)13-9-7-12(8-10-13)18-16(21)14-5-3-4-6-15(14)17(22)23/h7-10,14-15H,3-6H2,1-2H3,(H,18,21)(H,22,23)/t14-,15+/m1/s1
Standard InChI Key NBYSTXJLKFMDBD-CABCVRRESA-N
Isomeric SMILES CC(=O)N(C)C1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2C(=O)O
SMILES CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Canonical SMILES CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator